3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-15-7-5-12(6-8-15)18-24-17(28-25-18)10-9-16(26)23-14-4-2-3-13(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXROPEXZXXANHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-methoxybenzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,2,4-oxadiazole ring .
Chemical Reactions Analysis
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Agriculture: It has shown promising results as a pesticide, particularly against nematodes and fungal pathogens that affect crops.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. For its antifungal activity, it disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
3-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different biological activities and chemical properties.
N-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which affects its solubility and reactivity
The presence of both the methoxy and trifluoromethyl groups in this compound contributes to its unique biological activities and chemical properties, making it a valuable compound for various applications.
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